Bornelone, (3Z,5Z)- Bornelone, (3Z,5Z)-
Brand Name: Vulcanchem
CAS No.: 93752-01-3
VCID: VC17045105
InChI: InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6-/t11-,12+/m0/s1
SMILES:
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol

Bornelone, (3Z,5Z)-

CAS No.: 93752-01-3

Cat. No.: VC17045105

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Bornelone, (3Z,5Z)- - 93752-01-3

Specification

CAS No. 93752-01-3
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
IUPAC Name (Z,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one
Standard InChI InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6-/t11-,12+/m0/s1
Standard InChI Key WDMFHQNUSVLQMS-WXIIKRRVSA-N
Isomeric SMILES CC(=O)/C=C\C=C/1\[C@H]2CC[C@H](C2)C1(C)C
Canonical SMILES CC(=O)C=CC=C1C2CCC(C2)C1(C)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Framework and Stereochemistry

Bornelone, (3Z,5Z)- features a bicyclo[2.2.1]heptane core substituted with a penten-2-one moiety. The compound’s defining characteristic is its dual Z-configured double bonds at positions 3 and 5, creating a distinct spatial arrangement that influences its reactivity and biological interactions. The molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(Z,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one
SMILESCC(=O)/C=C\C=C/1$$C@H]2CCC@HC1(C)C
InChIKeyWDMFHQNUSVLQMS-WXIIKRRVSA-N
Defined Stereocenters2
E/Z Centers2 (both Z-configured)

The absolute configuration at the bicycloheptane ring’s stereocenters (C1 and C4) is specified as (1S,4R), while the penten-2-one chain adopts a planar geometry due to conjugation between the carbonyl group and double bonds.

Spectroscopic Features

Though experimental spectral data for Bornelone, (3Z,5Z)- remains scarce, its structure can be inferred from analogous compounds:

  • IR Spectroscopy: Expected strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

  • NMR: Predicted downfield shifts for the carbonyl carbon (~205 ppm in ¹³C NMR) and olefinic protons (δ 5.5–6.5 ppm in ¹H NMR).

Synthesis and Preparation

Synthetic Challenges

The synthesis of Bornelone, (3Z,5Z)- presents significant challenges due to the need for precise stereocontrol at both double bonds. No explicit protocols for this isomer have been published, but general strategies for bicyclic terpenoids suggest:

  • Ring-Closing Metathesis: To form the bicycloheptane core.

  • Wittig Reaction: For installing the Z-configured double bonds.

  • Chiral Resolution: To isolate the (1S,4R) enantiomer .

Table 2: Comparative Isomer Synthesis Yields

IsomerReported YieldKey Step
(3E,5Z)-42%Photoisomerization
(3Z,5Z)-Not reportedHypothetical pathway

The lack of yield data for the (3Z,5Z)-isomer underscores the need for innovative catalytic methods to improve stereoselectivity.

Physicochemical Properties

Stability and Solubility

Bornelone, (3Z,5Z)- is presumed to exhibit:

  • Lipophilicity: LogP ≈ 3.2 (estimated via PubChem algorithms) .

  • Thermal Stability: Decomposition above 200°C (based on bicycloheptane analogs).

  • Solubility: Limited aqueous solubility (<0.1 mg/mL), soluble in organic solvents like DMSO and ethanol.

Biological and Industrial Applications

Material Science Applications

The rigid bicyclic framework could serve as:

  • Chiral Ligands: In asymmetric catalysis .

  • UV Absorbers: Due to conjugated double bonds (cf. avobenzone) .

Future Research Directions

  • Stereoselective Synthesis: Developing Z-selective cross-metathesis catalysts.

  • Biological Screening: Testing against antibiotic-resistant pathogens.

  • Computational Modeling: Mapping electrostatic potentials for reactivity predictions.

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